molecular formula C12H12BrNO2 B2475612 (1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(5-bromofuran-2-yl)methanone CAS No. 1797182-29-6

(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(5-bromofuran-2-yl)methanone

Cat. No.: B2475612
CAS No.: 1797182-29-6
M. Wt: 282.137
InChI Key: QSMWHIRZBOHCIH-UHFFFAOYSA-N
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Description

(1R,5S)-8-azabicyclo[321]oct-2-en-8-yl(5-bromofuran-2-yl)methanone is a complex organic compound featuring a bicyclic structure with a brominated furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(5-bromofuran-2-yl)methanone typically involves multiple steps, starting from readily available precursors. . The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and selectivity.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure scalability and cost-effectiveness. This includes the use of continuous flow reactors and automated synthesis platforms to enhance reaction efficiency and product purity.

Chemical Reactions Analysis

Types of Reactions

(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(5-bromofuran-2-yl)methanone undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different structural isomers.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized furan derivatives.

Scientific Research Applications

(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(5-bromofuran-2-yl)methanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of (1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(5-bromofuran-2-yl)methanone involves its interaction with specific molecular targets. The bromofuran moiety can participate in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity and selectivity. The bicyclic core provides structural rigidity, enhancing the compound’s stability and bioavailability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the bromofuran moiety in (1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(5-bromofuran-2-yl)methanone distinguishes it from other similar compounds. This unique feature imparts specific chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

8-azabicyclo[3.2.1]oct-2-en-8-yl-(5-bromofuran-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12BrNO2/c13-11-7-6-10(16-11)12(15)14-8-2-1-3-9(14)5-4-8/h1-2,6-9H,3-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSMWHIRZBOHCIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C=CCC1N2C(=O)C3=CC=C(O3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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